molecular formula C8H13N3O B13296741 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13296741
M. Wt: 167.21 g/mol
InChI Key: JJEXCGWIHZRDOQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a four-membered nitrogen-containing ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    3-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the azetidine ring, which may influence its chemical properties and applications.

Uniqueness

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)6-3-9-4-6/h5-6,9H,3-4H2,1-2H3

InChI Key

JJEXCGWIHZRDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CNC2

Origin of Product

United States

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